SA 47
概述
描述
SA 47 是一种选择性且有效的脂肪酸酰胺水解酶和氨基甲酸酯抑制剂。 它的分子式为 C₁₇H₂₆N₄O₃,分子量为 334.41 g/mol 。该化合物主要用于科学研究,因为它能够抑制特定酶,使其在神经科学和药理学等各个领域具有价值。
科学研究应用
SA 47 在科学研究中具有广泛的应用:
化学: 用作研究酶抑制和反应机理的试剂。
生物学: 用于涉及酶活性和代谢途径的研究。
医学: 研究其潜在的治疗效果,特别是在治疗神经系统疾病方面。
工业: 用于开发新药物和化学工艺。
作用机制
SA 47 通过抑制脂肪酸酰胺水解酶发挥作用,脂肪酸酰胺水解酶是参与脂肪酸酰胺降解的酶。这种抑制导致脂肪酸酰胺水平升高,这可以调节各种生理过程。分子靶标包括酶的活性位点,this compound 在该位点结合并阻止底物进入。
准备方法
合成路线和反应条件
SA 47 的合成涉及多个步骤,从制备核心结构开始,然后引入官能团。合成路线通常包括:
核心结构的形成: 这涉及在受控条件下反应合适的起始原料以形成化合物的基本骨架。
官能团的引入: 使用特定的试剂引入诸如酰胺和氨基甲酸酯之类的官能团。此步骤通常需要精确控制温度和 pH 值,以确保获得所需的产物。
纯化: 使用诸如重结晶或色谱之类的技术纯化最终产物,以达到研究应用所需的纯度。
工业生产方法
在工业环境中,this compound 的生产将涉及扩大实验室合成过程的规模。这包括优化反应条件以最大限度地提高产率并最大限度地减少杂质。工业生产还可能涉及连续流动过程,以提高效率并降低成本。
化学反应分析
反应类型
SA 47 经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 该反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素和亲核试剂。
常见的试剂和条件
氧化: 酸性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下的卤素。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
相似化合物的比较
类似化合物
URB597: 另一种具有不同化学结构的脂肪酸酰胺水解酶抑制剂。
PF-04457845: 一种有效的、选择性的脂肪酸酰胺水解酶抑制剂。
JZL184: 单酰基甘油脂肪酶的抑制剂,另一种参与脂质代谢的酶。
SA 47 的独特性
This compound 由于其作为脂肪酸酰胺水解酶抑制剂的高选择性和效力而独一无二。与其他一些抑制剂不同,它对非靶标的影响最小,使其成为研究环境中的宝贵工具。
如果您还有其他问题或需要更多详细信息,请随时提出!
属性
IUPAC Name |
[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYCMGWPPRTNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SA47?
A1: SA47 acts as a potent glucocorticoid receptor agonist and P-glycoprotein inhibitor. [] It binds to the glucocorticoid receptor, mimicking the effects of natural glucocorticoids, and also interacts with P-glycoprotein, inhibiting its drug efflux activity. []
Q2: What are the potential applications of SA47 in cancer treatment?
A2: SA47's dual action as a glucocorticoid receptor agonist and P-glycoprotein inhibitor makes it a promising candidate for treating lymphoid malignancies. [] By inhibiting P-glycoprotein, SA47 can potentially overcome drug resistance mechanisms in cancer cells that overexpress this protein, enhancing the efficacy of chemotherapy regimens using anthracyclines, glucocorticoids, and Vinca alkaloids. []
Q3: How does SA47 compare in potency to other glucocorticoid receptor agonists?
A3: SA47 exhibits potency comparable to verapamil in its ability to inhibit human P-glycoprotein. [] Further research is needed to directly compare its glucocorticoid receptor agonist activity with other steroids like dexamethasone and prednisolone. []
Q4: Has SA47 been investigated in any clinical trials?
A4: While preclinical data suggests potential benefits of SA47 in cancer treatment, there is no published information available regarding clinical trials involving this compound.
Q5: Is there any evidence suggesting SA47's use could improve the effectiveness of other drugs?
A5: Yes, preclinical studies suggest that substituting conventional glucocorticoids like dexamethasone or prednisolone with SA47 in chemotherapy regimens could be beneficial. [] This is because SA47 can inhibit P-glycoprotein, potentially overcoming drug resistance in lymphoma and leukemia cells. []
Q6: Are there any studies examining the tissue distribution or pharmacokinetic profile of SA47?
A6: Currently, there is limited publicly available information regarding the tissue distribution, pharmacokinetic profile, or metabolic fate of SA47.
Q7: Has SA47 demonstrated any activity in in vitro or in vivo models of disease?
A7: While the exact details are not available in the provided literature, SA47 has shown potential in overcoming drug resistance in preclinical models of lymphoid malignancies. [] This suggests it has demonstrated some level of in vitro or in vivo activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。